molecular formula C15H30N4O5 B001270 Peramivir trihydrate CAS No. 1041434-82-5

Peramivir trihydrate

Katalognummer: B001270
CAS-Nummer: 1041434-82-5
Molekulargewicht: 346.42 g/mol
InChI-Schlüssel: DLIKIAYLVAIOME-BMIRNUAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

Peramivir trihydrate primarily targets the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell . This inhibition prevents new virus particles from being released from the infected cells, thereby halting the spread of the infection within the host .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the life cycle of the influenza virus . By inhibiting the neuraminidase enzyme, this compound disrupts the normal life cycle of the virus, preventing the release and spread of new virus particles .

Pharmacokinetics

This compound is administered intravenously, resulting in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . Approximately 65% of the drug is excreted unchanged in the urine within the first 24 hours .

Result of Action

The primary result of this compound’s action is the inhibition of influenza virus replication . By preventing the release of new virus particles from infected cells, this compound effectively halts the spread of the virus within the host . This leads to a reduction in the severity and duration of influenza symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions. Additionally, individual patient factors such as age, health status, and renal function can also affect the drug’s action . .

Biochemische Analyse

Biochemical Properties

Peramivir trihydrate is a highly potent, selective, and orally active influenza virus neuraminidase (NA) inhibitor . It exhibits antiviral activity against type A and B influenza virus including pandemic influenza A/H1N1 virus . It also exhibits its antiviral effects on avian influenza viruses like H5N1 and H9N2 strains .

Cellular Effects

This compound has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, this compound reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . In human peripheral blood mononuclear cells (hPBMCs), this compound could also inhibit the release of TNF-α .

Molecular Mechanism

This compound is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells . It works by preventing new viruses from emerging from infected cells .

Temporal Effects in Laboratory Settings

This compound has been found to be effective in reducing morbidity and mortality in laboratory settings . It has been observed that this compound undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for this compound itself, or for future applications of the underlying cyclopentane scaffold .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peramivir trihydrate involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. One method involves the use of a cyclopentane scaffold, which undergoes various chemical transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved with high yield and stability through a process that adheres to good manufacturing practices (GMP). This method avoids the use of highly toxic methanol and activated carbon, making it suitable for producing high-quality pharmaceuticals .

Analyse Chemischer Reaktionen

Types of Reactions

Peramivir trihydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Peramivir trihydrate has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

Uniqueness

Peramivir trihydrate is unique in its high potency and intravenous administration route, which allows for rapid onset of action. Unlike oseltamivir and zanamivir, which are administered orally and via inhalation respectively, this compound provides an alternative treatment option for patients who may have difficulty with other administration routes .

Biologische Aktivität

Peramivir trihydrate is a neuraminidase inhibitor developed primarily for the treatment of influenza A and B viruses. It is administered intravenously and has garnered attention due to its efficacy against viral infections, particularly in the context of pandemic preparedness. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and potential applications beyond influenza treatment.

Peramivir functions by inhibiting the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. By blocking this enzyme, peramivir prevents the spread of the virus within the host, effectively reducing viral load and mitigating infection severity. This mechanism is particularly vital in controlling influenza outbreaks and has been explored for its potential application in other viral infections, including SARS-CoV-2.

Key Mechanistic Insights

  • Neuraminidase Inhibition : Peramivir binds tightly to the active site of the neuraminidase enzyme, exhibiting a slow dissociation rate (half-life > 24 hours) compared to other inhibitors like oseltamivir (half-life = 1.25 hours) .
  • Impact on Cytokine Production : Recent studies indicate that peramivir can modulate inflammatory responses by inhibiting cytokine release. In an LPS-induced macrophage model, peramivir reduced TNF-α levels significantly, demonstrating its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of peramivir has been characterized through various studies. It is primarily renally excreted, which necessitates careful dosing in patients with renal impairment.

Pharmacokinetic Parameters

ParameterValue
Volume of DistributionNot available
ClearancePrimarily renal
Half-Life> 24 hours
Protein Binding< 30%
Route of AdministrationIntravenous

Studies on Pharmacokinetics

  • Population Pharmacokinetics : A study involving 3,199 plasma concentration samples from 332 subjects indicated that creatinine clearance is a significant factor influencing peramivir pharmacokinetics .
  • Animal Models : Research on rats demonstrated distinct pharmacokinetic behavior following both inhalation and intravenous administration, suggesting efficient lung distribution .

Biological Activity Beyond Influenza

Recent investigations have explored peramivir's potential in treating other viral infections, notably COVID-19. Its ability to reduce cytokine storms—a critical factor in severe COVID-19 cases—has been a focal point.

Case Studies and Findings

  • COVID-19 Application : In a study involving human peripheral blood mononuclear cells (hPBMCs), peramivir was shown to inhibit TNF-α release significantly. In vivo tests demonstrated that it could alleviate acute lung injury and prolong survival in mouse models subjected to LPS-induced cytokine storms .
  • Combination Therapy : A mouse influenza A virus challenge model indicated that combining peramivir with oseltamivir resulted in additive antiviral activity, enhancing treatment efficacy against influenza .

Eigenschaften

CAS-Nummer

1041434-82-5

Molekularformel

C15H30N4O5

Molekulargewicht

346.42 g/mol

IUPAC-Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate

InChI

InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1

InChI-Schlüssel

DLIKIAYLVAIOME-BMIRNUAISA-N

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

Isomerische SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O

Kanonische SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O

Key on ui other cas no.

1041434-82-5

Synonyme

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir trihydrate
Reactant of Route 2
Peramivir trihydrate
Reactant of Route 3
Peramivir trihydrate
Reactant of Route 4
Peramivir trihydrate
Reactant of Route 5
Peramivir trihydrate
Reactant of Route 6
Peramivir trihydrate
Customer
Q & A

Q1: What is the mechanism of action of Peramivir trihydrate against influenza viruses?

A1: this compound acts as a neuraminidase inhibitor, effectively targeting the neuraminidase enzyme crucial for the release of newly formed influenza virus particles from infected cells. [, ] By inhibiting neuraminidase, this compound prevents the spread of the virus to other healthy cells.

Q2: What is the pharmacokinetic profile of this compound in humans?

A2: Research in healthy Chinese volunteers demonstrated that this compound, administered intravenously at doses ranging from 150-600 mg, exhibited linear pharmacokinetics, meaning drug exposure increased proportionally with dose. [] this compound is primarily eliminated from the body in its unchanged form through urine. [] Additionally, multiple dose studies indicated no significant drug accumulation after repeated administration. []

Q3: What is the crystal structure of this compound and how does it relate to its stability?

A3: Crystallographic analysis revealed that this compound crystallizes in the tetragonal space group P42212. [] The crystal structure consists of organic Peramivir molecules forming one-dimensional infinite micelles surrounded by layers of water molecules. [] This specific arrangement of molecules and water molecules contributes to the stability of the trihydrate form. Interestingly, this compound undergoes a phase transition upon prolonged exposure to X-rays or air, leading to a closely related phase with reduced water content. []

Q4: What are the reported adverse effects associated with this compound?

A4: In clinical trials involving healthy Chinese volunteers, this compound was generally well-tolerated at single doses up to 750 mg and multiple doses up to 300 mg daily for 5 days. [] Observed adverse effects were typically mild and transient, primarily consisting of abnormalities in some clinical laboratory values and electrocardiogram readings. [] No serious adverse events were reported during these trials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.